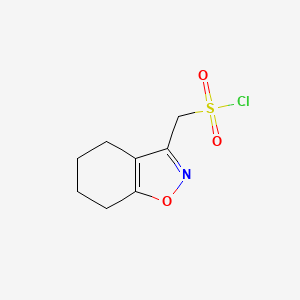

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride

Description

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrobenzoxazole ring system. The compound’s structure combines a partially saturated benzoxazole core with a reactive methanesulfonyl chloride group. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized derivatives. While specific data on this compound is absent in the provided evidence, its structural analogs and synthesis pathways suggest applications in medicinal chemistry and agrochemical development .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVIKCCVASEAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Bases: Triethylamine, pyridine

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes . This reactivity makes it useful in modifying and studying the function of these molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

(a) Benzamide Sulfonyl Derivatives

Compounds like N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide () share the sulfonyl group but replace the tetrahydrobenzoxazole with a benzamide-thiomorpholine system. The sulfonyl chloride in the target compound offers higher reactivity for nucleophilic substitution compared to the sulfonamide in benzamide derivatives. This reactivity difference is critical in drug design, where sulfonyl chlorides serve as precursors for covalent inhibitors or prodrugs .

(b) Benzothiophene Sulfonyl Derivatives

Ethyl 2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carboxylate () highlights the role of heterocyclic systems. Replacing benzoxazole with benzothiophene introduces sulfur instead of oxygen in the heterocycle, altering electronic properties.

Structural Analogues in Agrochemicals

(a) Chlorinated Aromatic Sulfonyl Compounds

Pesticide compounds like tetradifon (1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene) and tetrasul () feature sulfonyl or thio groups on chlorinated benzene rings. Unlike the target compound’s tetrahydrobenzoxazole core, these fully aromatic systems prioritize stability and persistence in environmental applications. The sulfonyl chloride group in the target compound offers a reactive handle for further functionalization, whereas sulfones (e.g., tetradifon) are more stable but less versatile in synthesis .

(b) Triazine-Based Sulfonyl Ureas

Metsulfuron methyl ester () incorporates a sulfonylurea bridge attached to a triazine ring. While the target compound lacks a urea moiety, its sulfonyl chloride group could similarly act as a precursor for herbicidal sulfonylureas. The tetrahydrobenzoxazole ring may confer unique steric effects, influencing binding affinity in enzyme inhibition compared to triazine-based systems .

Biological Activity

The compound (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Chemical Formula : C₈H₉ClN₂O₂S

- Molecular Weight : 218.68 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzoxazole derivatives with methanesulfonyl chloride. The following general reaction scheme illustrates the process:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents on the benzoxazole ring significantly enhances the anticancer activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HCT-116 | 15 | |

| This compound | MCF-7 | TBD | Current Study |

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For example:

- Inhibition of Kinases : The compound may inhibit kinases involved in signaling pathways that promote tumor growth.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells leading to programmed cell death.

Toxicological Profile

The safety profile of this compound indicates potential toxicity concerns:

- Corrosive Effects : It is classified as corrosive to skin and eyes.

- Acute Toxicity : The compound is toxic if swallowed or inhaled and can cause severe respiratory issues.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of benzoxazole derivatives in treating breast cancer. The results indicated that derivatives with a methanesulfonyl group exhibited enhanced cytotoxicity compared to their non-sulfonated counterparts.

Study 2: In Vivo Testing

In vivo tests using animal models demonstrated that the administration of this compound led to significant tumor reduction in xenograft models.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are essential for confirming the benzoxazole core and sulfonyl chloride moiety. The tetrahydro ring protons appear as multiplet signals (δ 1.5–2.5 ppm), while the sulfonyl chloride group influences deshielding in adjacent carbons (δ 45–55 ppm for CHSOCl) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) confirms molecular weight, with expected fragmentation patterns for the sulfonyl chloride group (e.g., loss of Cl or SO) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% by area under the curve). Use photodiode array detection to monitor UV-active benzoxazole (λ~270–300 nm) .

How does the tetrahydrobenzoxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The tetrahydro ring imposes steric constraints and electronic effects. The fused cyclohexene moiety reduces ring strain compared to fully aromatic benzoxazoles, potentially enhancing stability toward electrophiles. However, steric hindrance around the sulfonyl chloride may slow nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies under varying temperatures (0–40°C) and solvents (THF vs. DMF) can reveal activation parameters. For instance, DMF accelerates reactions due to its high polarity, but may promote side reactions like hydrolysis if moisture is present .

What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values in enzyme assays)?

Advanced Research Focus

Contradictions may arise from assay conditions (e.g., buffer pH, enzyme source) or compound purity.

- Reproducibility Checks : Validate purity via HPLC and elemental analysis. Impurities <1% can skew results .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent enzyme batches. For kinase inhibition studies, compare results against casein kinase 1 inhibitors (see structural analogs in ).

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

How can researchers evaluate the hydrolytic stability of the sulfonyl chloride group under physiological conditions?

Q. Advanced Research Focus

- Kinetic Studies : Monitor hydrolysis rates in PBS (pH 7.4, 37°C) via HPLC or conductivity measurements. Half-life () calculations guide storage and handling protocols .

- Competitive Reactivity : Compare reactivity with thiols (e.g., glutathione) vs. hydrolysis. Use LC-MS to identify adducts (e.g., sulfonic acid derivatives) .

- Moisture Control : Store the compound under argon with molecular sieves. For in vitro assays, prepare fresh solutions in anhydrous DMSO .

What are the methodological considerations for designing SAR studies targeting antimicrobial activity?

Q. Advanced Research Focus

- Core Modifications : Synthesize analogs with substituents on the benzoxazole ring (e.g., halogens, methoxy groups) to assess electronic effects. Reference structurally related compounds with proven activity against Gram-positive bacteria .

- Assay Design : Use standardized MIC (minimum inhibitory concentration) protocols against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., via MTT assay on mammalian cells) .

- Mechanistic Probes : Evaluate membrane disruption via fluorescence microscopy (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .

Q. Table 1: Key Reaction Conditions for Sulfonyl Chloride Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.